N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethylphenyl group, and an oxazole ring
Mechanism of Action
Target of Action
The primary target of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events . It acts via the formation of large multiprotein complexes and regulates the function of SP proteins, SP1 and SP3 .
Mode of Action
The compound interacts with HDAC1, leading to the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This interaction results in changes in gene expression and influences various cellular processes .
Biochemical Pathways
The action of the compound affects multiple biochemical pathways. For instance, it is involved in the CIART-mediated transcriptional repression of the circadian transcriptional activator: CLOCK-ARNTL/BMAL1 heterodimer . It is also responsible for the transcriptional repression of circadian target genes, such as PER1 .
Pharmacokinetics
Similar compounds like dexmedetomidine are rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output can significantly impact the pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the deacetylation of histones . These changes can influence various cellular processes, including cell cycle progression and developmental events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications depending on the functional groups introduced during the reactions .
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares structural similarities with N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide but differs in its functional groups and overall structure.
Other Oxazole Derivatives: Various oxazole derivatives with different substituents can be compared based on their chemical properties and applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-7-11-16(13(12)2)20-19(22)17-14(3)23-21-18(17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFVTHBECQSJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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